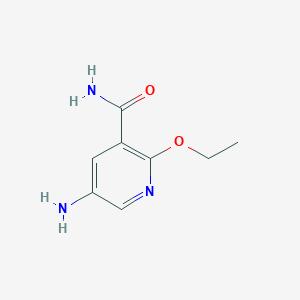

5-Amino-2-ethoxypyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

5-amino-2-ethoxypyridine-3-carboxamide |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8-6(7(10)12)3-5(9)4-11-8/h3-4H,2,9H2,1H3,(H2,10,12) |

InChI Key |

IWCUPVYEVZVYEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=N1)N)C(=O)N |

Origin of Product |

United States |

Palladium Catalyzed C N Cross Coupling:a More Modern and Highly Versatile Approach is the Buchwald Hartwig Amination.wikipedia.orglibretexts.orgyoutube.comthis Method Involves the Palladium Catalyzed Cross Coupling of an Aryl Halide with an Amine. for This Synthesis, a Precursor Such As 5 Bromo 2 Ethoxypyridine is Required.indiamart.comchemimpex.comsigmaaldrich.comthis Precursor Can Be Synthesized from 2,5 Dibromopyridine by Selective Substitution with Sodium Ethoxide at the More Reactive 2 Position.chemicalbook.comthe Subsequent Buchwald Hartwig Reaction Couples 5 Bromo 2 Ethoxypyridine with an Ammonia Surrogate Like Benzophenone Imine Followed by Hydrolysis or Directly with Ammonia Under Specialized Conditions, Using a Palladium Catalyst and a Suitable Phosphine Ligand.nih.govacs.orgrsc.org

Direct Synthesis Approaches for 5-Amino-2-ethoxypyridine-3-carboxamide

These methods aim to construct the target molecule with all necessary functional groups in fewer steps, either by forming the carboxamide on a pre-functionalized ring or by building the ring itself.

Assuming the successful synthesis of a precursor like 5-amino-2-ethoxypyridine-3-carboxylic acid or its corresponding ethyl ester, the final carboxamide group can be installed via standard organic transformations.

From Carboxylic Acid: The amidation of 5-amino-2-ethoxypyridine-3-carboxylic acid is achieved by first activating the carboxylic acid group. Common activating agents include 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of a carbodiimide (B86325) (like DCC or EDCI) and an additive (like HOBt). The activated intermediate is then treated with an ammonia (B1221849) source to form the primary amide.

From Ester: Direct aminolysis of an ester, such as ethyl 5-amino-2-ethoxypyridine-3-carboxylate, can be performed by treatment with ammonia. This reaction can be catalyzed by bases and may require elevated temperatures or pressures to proceed efficiently. mdpi.com

Table 2: Reagents for Carboxamide Formation from Carboxylic Acids

| Coupling Reagent | Additive | Solvent | Key Features |

|---|---|---|---|

| DCC | HOBt | DMF, CH₂Cl₂ | High yield, but produces insoluble urea (B33335) byproduct. |

| EDCI | HOBt | DMF, CH₂Cl₂ | Water-soluble urea byproduct, easier purification. |

| CDI | None | THF, DMSO | No byproduct issues, reaction driven by CO₂ evolution. |

| HATU | DIPEA | DMF | High efficiency, rapid reaction times, low racemization. |

Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like polysubstituted pyridines from simple, readily available starting materials in a single operation. nih.govacs.org These reactions enhance synthetic efficiency by forming multiple bonds in one pot, thereby reducing waste and purification steps. While a specific MCR for this compound is not prominently documented, established pyridine (B92270) syntheses like the Hantzsch or Bohlmann-Rahtz syntheses can be adapted. organic-chemistry.org A hypothetical MCR could involve the condensation of an enamine, a 1,3-dicarbonyl compound equivalent, and an ammonia source, with precursors chosen to bear the required ethoxy, amino (or a precursor like a nitro group), and carboxamide (or a precursor like a cyano group) functionalities. rsc.orgresearchgate.net

Catalytic Systems in the Synthesis of the Chemical Compound

Catalysis is integral to the efficient and selective synthesis of this compound.

Palladium Catalysts: As previously mentioned, palladium complexes are the catalysts of choice for C-N bond formation via the Buchwald-Hartwig amination. acs.orgnih.gov The choice of phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP) is critical and is tailored to the specific substrates to optimize yield and reaction rate. youtube.com

Copper Catalysts: Copper salts and complexes are widely used in the synthesis of pyridines. acs.orgacs.org They can catalyze oxidative annulation reactions or [3+3] type condensations to form the pyridine ring. organic-chemistry.org Copper catalysis is also an alternative for some C-N coupling reactions, often under different conditions than palladium. rsc.org

Nanocatalysts: An emerging area involves the use of nanocatalysts (e.g., ZnO NPs, CuFe₂O₄ NPs) to promote multicomponent reactions for pyridine synthesis. rsc.org These catalysts offer advantages such as high surface area, enhanced reactivity, and potential for recyclability, aligning with the principles of green chemistry. rsc.org

Acid/Base Catalysis: Traditional acid and base catalysis remains crucial for several steps, including the SNAr reaction to introduce the ethoxy group (base-catalyzed) and the final amidation of a carboxylic acid (often involving base to neutralize generated acid) or ester hydrolysis.

Despite a comprehensive search of scientific literature and patent databases, detailed experimental procedures for the synthesis of the specific chemical compound "this compound" are not publicly available. While the existence of this compound is confirmed through various chemical supplier databases, the explicit methodologies for its preparation, including details on catalytic methods and reaction parameter optimization, are not disclosed in accessible research articles or patents.

The inquiry sought to elaborate on several key aspects of the synthesis of this compound, as outlined in the requested article structure. This included a detailed examination of:

Synthetic Methodologies and Route Optimization , with a specific focus on:

Homogeneous Catalysis

Heterogeneous Catalysis

Optimization of Reaction Parameters and Conditions , including:

Solvent Effects

Temperature and Pressure Influences

Reagent Stoichiometry and Addition Sequences

Comparative Analysis of Synthetic Pathways

Without access to a documented synthetic route for this compound, a thorough and scientifically accurate discussion on these specific topics is not possible. The requested data tables and detailed research findings are contingent on the availability of this foundational synthetic information.

General synthetic strategies for related substituted aminopyridine carboxamides often involve multi-step sequences that may include:

Nitration of a corresponding pyridine precursor.

Nucleophilic substitution to introduce the ethoxy group.

Reduction of the nitro group to an amino group.

Carboxylation or introduction of a carboxamide functional group at the 3-position.

These transformations can employ various catalytic systems and require careful optimization of reaction conditions. However, applying these general principles to the specific synthesis of this compound without experimental validation would be speculative and would not meet the required standard of scientific accuracy.

It is possible that the synthesis of this compound is proprietary information contained within internal research and development documents of chemical manufacturers or is part of a patent for which the full experimental details are not readily accessible.

Therefore, we are unable to provide the requested article focusing on the chemical compound “this compound” with the specified detailed outline. Further research in specialized chemical patent law databases or direct inquiry with commercial suppliers might be necessary to obtain the desired information.

Comparative Analysis of Synthetic Pathways

Yield and Selectivity Considerations

A hypothetical multi-step synthesis of this compound can be envisioned starting from a readily available precursor, 2-chloropyridine-3-carbonitrile. The proposed route involves sequential nitration, nucleophilic aromatic substitution, reduction of the nitro group, and hydrolysis of the nitrile functionality.

Step 1: Nitration of 2-Chloropyridine-3-carbonitrile

The introduction of a nitro group at the 5-position of the pyridine ring is a crucial step. The nitration of pyridine rings can be notoriously challenging and often results in a mixture of isomers. However, the directing effects of the existing substituents on 2-chloropyridine-3-carbonitrile would likely favor the formation of the 5-nitro isomer. The electron-withdrawing nature of both the chloro and cyano groups deactivates the ring towards electrophilic substitution, but the deactivation is most pronounced at the positions ortho and para to the nitrogen atom. This would direct the incoming nitro group to the 5-position. A typical nitrating mixture, such as nitric acid in sulfuric acid, would be employed.

Step 2: Nucleophilic Aromatic Substitution

The subsequent reaction involves the displacement of the chlorine atom at the 2-position with an ethoxy group. This is a nucleophilic aromatic substitution (SNAr) reaction, which is facilitated by the presence of the strongly electron-withdrawing nitro and cyano groups. The reaction of 2-chloro-5-nitropyridine-3-carbonitrile with sodium ethoxide in ethanol (B145695) would be an effective method. The reactivity of 2-chloropyridines in SNAr reactions is well-documented, and the presence of activating groups enhances the reaction rate and yield.

Step 3: Reduction of the Nitro Group

The conversion of the 5-nitro group to a 5-amino group can be achieved through various reduction methods. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid (Fe/HCl). This method is generally chemoselective for the reduction of nitro groups in the presence of other reducible functionalities like nitriles. Catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source could also be employed.

Step 4: Hydrolysis of the Nitrile

The final step is the hydrolysis of the 3-carbonitrile group to the 3-carboxamide. This transformation can be achieved under either acidic or basic conditions. However, controlled partial hydrolysis to the amide without proceeding to the carboxylic acid is key. One mild method involves the use of hydrogen peroxide in an alkaline solution.

Below is a table summarizing the hypothetical yields for each step of this proposed synthesis, based on literature precedents for analogous reactions.

Interactive Data Table: Hypothetical Yields for the Synthesis of this compound

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Nitration | HNO₃/H₂SO₄ | 60-75 |

| 2 | Nucleophilic Aromatic Substitution | NaOEt/EtOH | 85-95 |

| 3 | Nitro Group Reduction | Fe/HCl | 80-90 |

| 4 | Nitrile Hydrolysis | H₂O₂/NaOH | 70-85 |

Reaction Efficiency and Atom Economy

The efficiency of a synthetic route can be evaluated using metrics such as reaction mass efficiency (RME) and atom economy. Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

Catalytic Hydrogenation: In the reduction step, replacing the stoichiometric Fe/HCl system with a catalytic hydrogenation process would significantly improve the atom economy and reduce waste.

Alternative Routes: Exploring alternative synthetic pathways that utilize more atom-economical reactions, such as C-H activation or cycloaddition strategies, could lead to a "greener" synthesis.

A theoretical calculation of the atom economy for the proposed route highlights the areas for improvement.

Interactive Data Table: Theoretical Atom Economy for the Proposed Synthesis

| Step | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 1 | Nitration | 2-chloropyridine-3-carbonitrile, HNO₃ | 2-chloro-5-nitropyridine-3-carbonitrile | H₂O | ~86% |

| 2 | Nucleophilic Aromatic Substitution | 2-chloro-5-nitropyridine-3-carbonitrile, NaOEt | 2-ethoxy-5-nitropyridine-3-carbonitrile | NaCl | ~93% |

| 3 | Nitro Group Reduction | 2-ethoxy-5-nitropyridine-3-carbonitrile, Fe, HCl | 5-amino-2-ethoxypyridine-3-carbonitrile | FeCl₂, H₂O | Low (significant inorganic waste) |

| 4 | Nitrile Hydrolysis | 5-amino-2-ethoxypyridine-3-carbonitrile, H₂O₂ | This compound | H₂O | ~91% |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes, which are characteristic of the bonds and functional groups present.

The FT-IR spectrum of 5-Amino-2-ethoxypyridine-3-carboxamide is expected to display a series of distinct absorption bands that confirm the presence of its key functional groups: the primary amine (-NH₂), the ethoxy group (-OCH₂CH₃), the carboxamide group (-CONH₂), and the substituted pyridine (B92270) ring.

The N-H stretching vibrations of the primary aromatic amine and the amide group are anticipated in the 3500–3200 cm⁻¹ region. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching modes. core.ac.uk The carboxamide N-H stretches may overlap in this region. The C=O stretching vibration of the amide group is one of the most intense bands in the spectrum, expected to appear in the 1680–1630 cm⁻¹ range. researchgate.net

Aromatic C-H stretching vibrations are predicted just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group's methyl and methylene (B1212753) components are expected in the 2980–2850 cm⁻¹ range. The C-N stretching of the aromatic amine typically appears between 1382-1266 cm⁻¹. core.ac.uk The pyridine ring itself contributes to a series of characteristic bands, including C=C and C=N stretching vibrations, typically observed in the 1600–1400 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) |

| 3350-3180 | N-H Stretch | Carboxamide (-CONH₂) |

| 3100-3000 | C-H Stretch | Pyridine Ring |

| 2980-2850 | Asymmetric & Symmetric C-H Stretch | Ethoxy (-OCH₂CH₃) |

| 1680-1630 | C=O Stretch (Amide I) | Carboxamide (-CONH₂) |

| 1640-1590 | N-H Scissoring | Amino (-NH₂) |

| 1600-1430 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1380-1260 | C-N Stretch | Aryl Amine |

| 1260-1200 | Asymmetric C-O-C Stretch | Ethoxy Ether |

The FT-Raman spectrum provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorption, non-polar bonds and symmetric vibrations often yield more intense Raman signals. For this compound, the symmetric vibrations of the pyridine ring are expected to be prominent in the FT-Raman spectrum.

The N-H stretching vibrations are also visible in the 3500–3200 cm⁻¹ range, similar to the IR spectrum. core.ac.uk The aromatic C-H stretching modes are anticipated to produce strong signals around 3070 cm⁻¹. A particularly strong band corresponding to the pyridine ring breathing mode is expected near 1000 cm⁻¹. researchgate.net The C=O stretch of the carboxamide will be present but may be weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes of the ethoxy group will also be observable.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3300 | N-H Stretch | Amino (-NH₂) |

| 3070-3050 | Aromatic C-H Stretch | Pyridine Ring |

| 2980-2850 | Aliphatic C-H Stretch | Ethoxy (-OCH₂CH₃) |

| 1620-1570 | Ring Stretching | Pyridine Ring |

| 1370-1350 | C-N Stretch | Aryl Amine |

The combined analysis of FT-IR and FT-Raman spectra allows for a comprehensive assignment of vibrational modes. The presence of strong, sharp bands for N-H stretching (3450-3180 cm⁻¹) and a very intense C=O stretching band (around 1650 cm⁻¹) in the FT-IR spectrum, coupled with a strong pyridine ring breathing mode (~1000 cm⁻¹) in the FT-Raman spectrum, would provide conclusive evidence for the compound's structure. The distinct aliphatic C-H stretching signals (~2980-2850 cm⁻¹) and C-O-C ether stretches (~1260-1000 cm⁻¹) confirm the ethoxy substituent. The correlation between the observed frequencies and those of known substituted pyridines, anilines, and benzamides allows for a confident structural elucidation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The carboxamide protons (-CONH₂) are expected to appear as two broad singlets downfield, typically in the range of 7.0-8.0 ppm. The two protons on the pyridine ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the C4 position would likely be more downfield than the proton at the C6 position. The protons of the primary amino group (-NH₂) are anticipated to show a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The ethoxy group will give rise to two characteristic signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~8.0 | d | 1H | Pyridine Ring H (C4-H) |

| ~7.5-7.9 | br s | 2H | Carboxamide (-CONH₂) |

| ~7.2 | d | 1H | Pyridine Ring H (C6-H) |

| ~5.5 | br s | 2H | Amino (-NH₂) |

| ~4.4 | q | 2H | Ethoxy (-OCH₂-) |

| ~1.4 | t | 3H | Ethoxy (-CH₃) |

(Predicted in CDCl₃ or DMSO-d₆; br s = broad singlet, d = doublet, q = quartet, t = triplet)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected in the aromatic/amide region and two in the aliphatic region.

The carbon of the carboxamide carbonyl group (C=O) is expected to be the most downfield signal, typically appearing around 165-170 ppm. The five carbons of the pyridine ring will have distinct chemical shifts influenced by the substituents. The C2 carbon, bonded to the electronegative oxygen of the ethoxy group, will be significantly downfield. The C5 carbon, attached to the amino group, will be shielded relative to other aromatic carbons. The two aliphatic carbons of the ethoxy group will appear upfield, with the methylene carbon (-OCH₂-) around 60-70 ppm and the terminal methyl carbon (-CH₃) at approximately 15 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| ~168 | Carboxamide (C=O) |

| ~158 | Pyridine Ring (C2) |

| ~145 | Pyridine Ring (C4) |

| ~138 | Pyridine Ring (C5) |

| ~115 | Pyridine Ring (C6) |

| ~110 | Pyridine Ring (C3) |

| ~65 | Ethoxy (-OCH₂) |

| ~15 | Ethoxy (-CH₃) |

(Predicted in CDCl₃ or DMSO-d₆)

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules by providing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity between the protons on the pyridine ring and the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum would show which protons are directly bonded to which carbon atoms, aiding in the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular framework by connecting different spin systems.

Hypothetical 2D NMR Correlation Data for this compound

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H4 | H6 | C4 | C2, C5, C6, C=O |

| H6 | H4 | C6 | C2, C4, C5 |

| -OCH₂- | -CH₃ | -OCH₂- | C2, -CH₃ |

| -CH₃ | -OCH₂- | -CH₃ | -OCH₂- |

| -NH₂ | None | None | C4, C5, C6 |

Advanced NMR Experiments for Stereochemical and Conformational Analysis

For molecules with stereocenters or restricted bond rotation, advanced NMR techniques can provide insights into their three-dimensional structure and dynamics.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are close to each other, regardless of their bonding connectivity. This is instrumental in determining stereochemistry and preferred conformations in solution. For a planar molecule like this compound, NOESY could indicate the preferred orientation of the ethoxy and carboxamide substituents relative to the pyridine ring.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also detects through-space correlations but is often more effective for medium-sized molecules where the Nuclear Overhauser Effect might be close to zero.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula.

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 182.0875 | Not Available | Not Available | C₈H₁₂N₃O₂ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight determination. By increasing the energy in the collision cell (tandem MS or MS/MS), controlled fragmentation can be induced to provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For a molecule like this compound, which may have limited volatility, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The resulting mass spectrum would show a characteristic fragmentation pattern that could be used for identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. For this compound, the substituted pyridine ring constitutes a chromophore, and its UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions.

Hypothetical UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|

| Not Available | Not Available | π→π* |

Electronic Transitions and Absorption Maxima

The absorption of ultraviolet and visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a compound absorbs light, known as its absorption maxima (λmax), are characteristic of its electronic structure. For a compound like this compound, one would expect to observe π → π* and n → π* transitions. The pyridine ring, amino group, and carboxamide group all contain π systems and non-bonding (n) electrons, which would contribute to the electronic spectrum. However, no experimental λmax values for this specific compound have been reported.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can influence the electronic absorption spectrum of a molecule. This phenomenon, known as solvatochromism, can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The direction and magnitude of the shift depend on the nature of the electronic transition and the differential solvation of the ground and excited states. For instance, in polar solvents, n → π* transitions typically undergo a hypsochromic shift, while π → π* transitions often exhibit a bathochromic shift. A systematic study in a range of solvents with varying polarities would be necessary to characterize these effects for this compound, but such data is currently unavailable.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding a compound's physical and chemical properties.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction analysis provides the most accurate and detailed structural information, including bond lengths, bond angles, and torsional angles. For this compound, this technique would reveal the planarity of the pyridine ring, the conformation of the ethoxy and carboxamide substituents, and the details of intermolecular interactions, such as hydrogen bonding, which are expected to be significant given the presence of amino and carboxamide groups. This would allow for the definitive determination of its crystal system, space group, and unit cell parameters. Unfortunately, no single crystal structure has been published for this compound.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing polycrystalline materials. It is used for phase identification, assessing sample purity, and can, in some cases, be used for crystal structure determination when single crystals are not available. A PXRD pattern serves as a unique "fingerprint" for a crystalline solid. For this compound, a reference powder pattern would be essential for quality control in synthesis and for studying its solid-state properties. However, no powder diffraction data for this compound could be located in the available literature.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for pyridine (B92270) derivatives are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to accurately model their properties.

Geometry Optimization and Equilibrium Structures

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. For molecules like 5-Amino-2-ethoxypyridine-3-carboxamide, this process reveals crucial information about bond lengths, bond angles, and dihedral angles.

For instance, in a related compound, ethyl 5-amino-2-bromoisonicotinate, the isonicotinate (B8489971) ring system is found to be essentially planar. nih.gov The optimization process for this compound would similarly be expected to show a largely planar pyridine ring. The orientation of the ethoxy and carboxamide substituents relative to the pyridine ring would be determined, identifying the most energetically favorable conformation. Small deviations between theoretically calculated structures in the gas phase and experimentally determined structures in the solid phase can arise due to intermolecular interactions in the crystal lattice. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Pyridine Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.40 | 118 - 122 |

| C-N (ring) | 1.33 - 1.34 | 117 - 123 |

| C-O (ethoxy) | 1.36 | - |

| C=O (carboxamide) | 1.23 | - |

| C-N (amino) | 1.36 | - |

| C-C-N (ring) | - | 123.5 |

| C-O-C (ethoxy) | - | 118.0 |

Note: This data is illustrative and based on general values for similar structures.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. Techniques such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are commonly employed.

NBO analysis for a molecule like this compound would likely reveal significant delocalization of π-electrons across the pyridine ring. The amino and ethoxy groups are expected to act as electron-donating groups, increasing the electron density on the ring, while the carboxamide group can act as an electron-withdrawing group. The MEP map would visually represent the electrostatic potential on the molecule's surface, with red areas indicating regions of high electron density (potential sites for electrophilic attack) and blue areas indicating regions of low electron density (potential sites for nucleophilic attack).

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For pyridine derivatives, characteristic vibrational frequencies are well-documented. For example, the N-H stretching vibrations of the amino group are typically observed in the range of 3300-3500 cm⁻¹. nih.gov The C=O stretching of the carboxamide group would be expected to produce a strong absorption band around 1650-1680 cm⁻¹. The C-O stretching of the ethoxy group would appear in the 1200-1300 cm⁻¹ region. By comparing the calculated vibrational frequencies with experimental spectra, a detailed understanding of the molecule's vibrational modes can be achieved. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational modes. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for a Pyridine Derivative (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H asymmetric stretch | ~3500 |

| N-H symmetric stretch | ~3400 |

| C=O stretch | ~1670 |

| C-N stretch (ring) | ~1450 |

| C-O stretch (ethoxy) | ~1250 |

Note: This data is illustrative and based on general values for similar structures.

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with electrons occupying molecular orbitals that can extend over the entire molecule. youtube.comyoutube.com The analysis of these orbitals, particularly the frontier molecular orbitals, is crucial for understanding a molecule's electronic transitions and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed over the pyridine ring and the electron-withdrawing carboxamide group. The spatial distribution of these orbitals provides valuable information about the regions of the molecule involved in electron donation and acceptance.

Energy Gap and Charge Transfer Characteristics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov

The HOMO-LUMO gap can also provide insights into the charge transfer characteristics of the molecule. The transition of an electron from the HOMO to the LUMO represents an intramolecular charge transfer. For this compound, this transition would likely involve the transfer of electron density from the amino and ethoxy-substituted part of the pyridine ring to the carboxamide-substituted region. Theoretical calculations for similar molecules have shown energy gaps in the range of 4 to 5 eV. nih.gov

Table 3: Representative Frontier Orbital Energies and Energy Gap for a Pyridine Derivative (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.0 to -6.5 |

| LUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 4.5 |

Note: This data is illustrative and based on general values for similar structures.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrophilic and nucleophilic sites, which are fundamental for predicting chemical reactivity and intermolecular interactions. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes regions of electron deficiency (positive potential, prone to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential.

For this compound, the MEP map would be expected to highlight several key features:

Negative Potential (Red/Yellow): The most intense negative potential would likely be localized on the oxygen atom of the carboxamide group and the nitrogen atom within the pyridine ring. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. The lone pairs of electrons on these atoms create a region of high electron density.

Positive Potential (Blue): Regions of positive electrostatic potential are anticipated around the hydrogen atoms of the amino group (-NH2) and the carboxamide's amide group (-CONH2). These sites are electron-deficient and act as hydrogen bond donors.

Intermediate Potential (Green): The ethyl group and the aromatic ring's carbon framework would likely exhibit a neutral or near-neutral potential, indicating lower reactivity compared to the heteroatoms.

This analysis is vital for understanding how the molecule interacts with biological receptors or other reactants. For instance, a study on substituted aminopyridines demonstrated that the location and accessibility of the minimum potential near the ring nitrogen atom are critical in determining its susceptibility to N-oxidation. nih.gov Similarly, in other pyridine derivatives, MEP analysis has successfully identified the active sites for nucleophilic and electrophilic interactions. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are dominant forces in supramolecular chemistry and biology, governing processes like molecular recognition and protein folding. protheragen.ai Computational methods such as Reduced Density Gradient (RDG), Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze these weak interactions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing non-covalent interactions in real space. protheragen.aijussieu.fr It is based on the relationship between the electron density (ρ) and its first derivative. The RDG function identifies regions of low electron density and low gradient, which are characteristic of weak interactions.

When applied to this compound, an RDG analysis would likely reveal:

Hydrogen Bonds: Strong, attractive interactions, such as the intramolecular hydrogen bond between the amino group and the carboxamide oxygen, or intermolecular hydrogen bonds in a dimer or crystal, would appear as distinct, disc-shaped isosurfaces colored blue.

Van der Waals Interactions: Weaker, delocalized van der Waals forces, expected between the pyridine rings in a stacked configuration or involving the ethyl group, would be visualized as broader, greenish isosurfaces. researchgate.net

Steric Repulsion: Steric clashes, for example within crowded regions of the molecule or between closely packed molecules, are identified by reddish isosurfaces. researchgate.net

A two-dimensional plot of RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂) provides quantitative insight, where strong, stabilizing interactions appear as sharp spikes at negative values, and steric repulsions appear at positive values. jussieu.fr

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ). amercrystalassn.orgwikipedia.orgwiley-vch.de This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located on a path of maximum electron density (a "bond path") between two nuclei is a necessary and sufficient condition for the existence of a chemical bond. wiley-vch.de

In an analysis of this compound, QTAIM would be used to:

Characterize Covalent Bonds: The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond. For the covalent bonds within the molecule, high ρ(r) and negative ∇²ρ(r) values would be expected, indicating shared interactions.

Identify Non-Covalent Interactions: QTAIM can also characterize weaker non-covalent interactions, such as hydrogen bonds. An intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen would be evidenced by a bond path and a BCP between the H and O atoms. For these weaker interactions, the values of ρ(r) are typically low and the Laplacian values are positive. researchgate.net

| Bond/Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type |

| C=O | ~0.40 | Negative | Covalent (Polar) |

| C-NH2 | ~0.25 | Negative | Covalent |

| O···H (H-Bond) | ~0.02 | Positive | Non-Covalent (Hydrogen Bond) |

Note: This table presents typical, illustrative values for different bond types to demonstrate the data generated from a QTAIM analysis. They are not specific calculated results for the title compound.

Reactivity and Selectivity Descriptors

Computational chemistry provides descriptors derived from conceptual Density Functional Theory (DFT) to predict the reactivity and selectivity of a molecule. These descriptors help identify which parts of a molecule are most likely to participate in a chemical reaction.

Fukui Functions and Local Reactivity Sites

Fukui functions, f(r), are powerful local reactivity descriptors that indicate the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.net They allow for the identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks:

f+(r): Describes reactivity towards a nucleophilic attack (electron acceptance). The site with the highest f+ value is the most likely to be attacked by a nucleophile.

f-(r): Describes reactivity towards an electrophilic attack (electron donation). The site with the highest f- value is the most susceptible to attack by an electrophile.

f0(r): Describes reactivity towards a radical attack.

For this compound, a Fukui function analysis would likely predict:

Nucleophilic Attack (f+): The highest f+ values would be expected on the carbonyl carbon of the carboxamide group and certain carbon atoms in the pyridine ring, indicating these are the primary electrophilic centers.

Electrophilic Attack (f-): The highest f- values would likely be localized on the nitrogen atom of the amino group and the nitrogen atom of the pyridine ring, identifying them as the most nucleophilic sites.

These predictions are invaluable for understanding reaction mechanisms and designing new synthetic pathways.

Computational Simulations of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways and the energetics involved.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. For pyridine carboxamides, computational studies have been employed to propose models of transition states in reactions such as alkylation. These models can reveal key structural features, like the formation of intramolecular hydrogen bonds, that stabilize the transition state and influence the reaction's outcome.

By mapping the energetic landscape connecting reactants, transition states, and products, computational simulations can elucidate the step-by-step mechanism of a reaction. This includes the calculation of activation energy barriers for each step. For example, in the reaction of pyridine carboxamides with sultones, a proposed mechanism involves the attack of the sultone on the nitrogen atom of the pyridine ring, followed by the opening of the sultone ring. Quantum-chemical calculations can determine the energy barrier for this ring-opening step, providing insights into the reaction kinetics. mdpi.com

Molecular Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can generate various possible binding poses of a ligand within the active site of a receptor. These poses are then scored based on a scoring function that estimates the binding affinity. For aminopyridine carboxamide derivatives, docking studies have been used to determine the probable binding conformations in the active sites of enzymes like c-Jun N-terminal kinase-1 (JNK-1). nih.gov The results of these simulations provide a reliable conformational alignment that can be used for further studies, such as 3D-QSAR. nih.gov

A crucial output of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In studies of pyridine carboxamide derivatives as urease inhibitors, molecular docking has shown that hydrogen bonding, π–π stacking, and van der Waals interactions are involved in the inhibition of the enzyme. mdpi.com The carboxamide moiety, for instance, is often involved in forming key hydrogen bonds with amino acid residues in the active site of a protein.

Table 2: Key Intermolecular Interactions for a Representative Pyridine Carboxamide Derivative in a Protein Active Site (Note: The following data is illustrative and based on general findings for similar compounds, not specific to this compound)

| Interaction Type | Interacting Residues |

| Hydrogen Bonding | His136, Gly137 |

| Hydrophobic Interactions | Val74, Ala169 |

| π–π Stacking | Phe72 |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Amino Group at the 5-Position

The primary aromatic amino group at the C-5 position is a key site for derivatization. Its nucleophilicity allows for a range of reactions, including acylation, alkylation, diazotization, and condensation, providing pathways to a diverse array of substituted pyridine (B92270) derivatives.

Acylation and Alkylation Reactions

The nucleophilic nature of the 5-amino group facilitates its reaction with acylating and alkylating agents. Acylation is typically achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct, leading to the formation of the corresponding N-acyl-aminopyridine. These reactions are crucial for installing amide functionalities, which can alter the compound's electronic properties and serve as protecting groups.

Alkylation of the 5-amino group can be more challenging due to the competing nucleophilicity of the pyridine ring nitrogen. Direct alkylation with alkyl halides can sometimes lead to a mixture of N-alkylated and pyridinium (B92312) salt products. chemrxiv.orgresearchgate.net To achieve selective monoalkylation of the amino group, reductive amination is a commonly employed strategy. This method involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ, often using reagents like sodium borohydride, to yield the N-alkylated product. researchgate.net

Table 1: Representative Alkylation Reactions on Aminopyridine Analogs

| Amine Substrate | Alkylating Agent | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Aminopyridine | Carboxylic Acids | Sodium Borohydride | N-Alkyl-3-aminopyridine | Good | researchgate.net |

| N-Aminopyridinium salt | Hexyliodide | Cesium Carbonate | N-Hexyl-N-aminopyridinium salt | High | chemrxiv.org |

This table presents illustrative examples of alkylation reactions on analogous aminopyridine systems to demonstrate the general reactivity.

Diazotization and Coupling Reactions

The 5-amino group can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures. rsc.org This diazotization reaction transforms the amino group into an excellent leaving group (N₂), which can be subsequently displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.

The resulting pyridine-5-diazonium salt is also a reactive electrophile that can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. researchgate.netresearchgate.net This reaction typically occurs at the para position of the coupling partner and results in the formation of highly colored azo compounds, which are significant in dye chemistry and as molecular switches. mdpi.com The stability of the diazonium intermediate is a critical factor, as pyridine diazonium salts can be less stable than their benzenoid counterparts. rsc.org

Table 2: Examples of Diazotization and Azo Coupling with Aromatic Amines

| Aromatic Amine | Coupling Partner | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminopyridine (B139424) | 2-Naphthol | 1. NaNO₂, HCl (0-5 °C) 2. Alkaline 2-naphthol | Azo Dye | rsc.org |

| Sulfanilic Acid | o-Hydroxyacetophenone | 1. NaNO₂, HCl 2. Coupling in base | Azo-substituted acetophenone | researchgate.net |

This table provides examples from related aromatic amine systems to illustrate the principles of diazotization and coupling reactions.

Condensation Reactions

The primary amino group of 5-Amino-2-ethoxypyridine-3-carboxamide can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org These imine intermediates can be valuable for further synthetic transformations or can be the final target molecules themselves.

Furthermore, the amino group can participate in cyclocondensation reactions to construct fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine systems. These types of condensation reactions are fundamental in heterocyclic chemistry for building complex molecular architectures from simpler precursors. nih.gov

Transformations at the Ethoxy Group

The 2-ethoxy group is a significant modulator of the pyridine ring's reactivity and can also be a site for chemical transformation.

Cleavage and Exchange Reactions

The ether linkage of the 2-ethoxy group can be cleaved under harsh conditions, for example, by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This cleavage would convert the ethoxy group into a hydroxyl group, yielding the corresponding 2-hydroxypyridine (B17775) derivative, which exists in equilibrium with its 2-pyridone tautomer.

The ethoxy group can also be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. tandfonline.comnih.gov Alkoxy groups are not as reactive as halogens in SNAr reactions and often require forcing conditions (high temperatures or strongly basic nucleophiles). The reaction proceeds through a high-energy Meisenheimer intermediate, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. stackexchange.comnih.gov This allows for the introduction of other functionalities, such as amines or thiols, at the 2-position.

Role in Pyridine Ring Activation

In the context of nucleophilic aromatic substitution, the pyridine nitrogen atom strongly deactivates the C-3 and C-5 positions while activating the C-2, C-4, and C-6 positions to nucleophilic attack. stackexchange.comyoutube.com The 2-ethoxy group itself is a potential leaving group for SNAr. Its presence also influences the reactivity at other positions. The electron-donating nature of the ethoxy group can help to stabilize the cationic intermediates that would be formed during electrophilic attack, but more importantly, it influences the regioselectivity of nucleophilic attacks on the ring by other leaving groups. The activation of the pyridine ring by N-alkylation or N-oxidation can facilitate substitutions that might otherwise be difficult. uiowa.edu

Reactivity of the Carboxamide Functionality

The carboxamide group at the 3-position of the pyridine ring is a key site for chemical modifications, including hydrolysis, amidation, and dehydration.

Hydrolysis and Amidation Reactions

Under acidic or basic conditions, the carboxamide group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 5-amino-2-ethoxypyridine-3-carboxylic acid. The reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Conversely, amidation reactions, which involve the conversion of the carboxamide to a different amide, are also conceivable. This could be achieved through transamidation, though such reactions often require harsh conditions or enzymatic catalysis. A more common approach would be the hydrolysis of the carboxamide to the carboxylic acid, followed by activation and reaction with a desired amine.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 5-Amino-2-ethoxypyridine-3-carboxylic acid |

| Amidation (via carboxylic acid) | 1. Hydrolysis to carboxylic acid 2. Activating agent (e.g., SOCl₂, DCC) 3. Amine (R-NH₂) | N-substituted-5-amino-2-ethoxypyridine-3-carboxamide |

Dehydration to Nitriles

The primary carboxamide group can be dehydrated to form the corresponding nitrile, 5-amino-2-ethoxypyridine-3-carbonitrile. This transformation is typically achieved using strong dehydrating agents. A variety of reagents are known to effect the dehydration of primary amides to nitriles. bdu.ac.inthieme-connect.com

Common dehydrating agents and the general conditions for such transformations are summarized in the table below. The choice of reagent can be influenced by the presence of other functional groups in the molecule.

| Dehydrating Agent | Typical Conditions |

| Phosphorus pentoxide (P₂O₅) | Heating |

| Thionyl chloride (SOCl₂) | Inert solvent |

| Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) | Pyridine or triethylamine |

| Burgess reagent | Mild, neutral conditions |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring in this compound is substituted with two electron-donating groups (amino and ethoxy) and one electron-withdrawing group (carboxamide), which collectively influence the regioselectivity of substitution reactions.

Regioselectivity and directing effects of substituents

The amino group at the 5-position and the ethoxy group at the 2-position are activating, ortho-, para-directing groups for electrophilic aromatic substitution. The carboxamide group at the 3-position is a deactivating, meta-directing group. The powerful activating and directing effect of the amino group is expected to dominate, making the positions ortho and para to it (positions 4 and 6) the most susceptible to electrophilic attack. The ethoxy group further activates the ortho (position 3, which is occupied) and para (position 5, also occupied) positions. Therefore, electrophilic substitution is most likely to occur at the 4- or 6-positions of the pyridine ring.

For nucleophilic aromatic substitution, the pyridine ring is inherently electron-deficient. The presence of the electron-withdrawing carboxamide group would further activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it (positions 2 and 4). However, the electron-donating amino and ethoxy groups would counteract this effect to some extent.

Halogenation and Nitration Studies

Halogenation: Halogenation, using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would likely result in the substitution at the 4- or 6-position, driven by the strong activating effect of the amino group.

Nitration: The nitration of aminopyridine derivatives is a well-established reaction. For instance, the nitration of 2-aminopyridine typically yields 2-amino-5-nitropyridine. rsc.org In the case of this compound, the directing effects of the amino and ethoxy groups would favor nitration at the 4- or 6-positions. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. A patent describes the nitration of 2-aminopyridine followed by a series of steps to produce 2-methoxy-5-aminopyridine, which is an analog of the ethoxy compound . researchgate.net

| Reaction | Probable Reagents | Predicted Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-amino-2-ethoxypyridine-3-carboxamide and/or 6-Bromo-5-amino-2-ethoxypyridine-3-carboxamide |

| Nitration | HNO₃, H₂SO₄ | 5-Amino-2-ethoxy-4-nitropyridine-3-carboxamide and/or 5-Amino-2-ethoxy-6-nitropyridine-3-carboxamide |

Cyclization and Rearrangement Reactions

The polyfunctional nature of this compound provides opportunities for intramolecular cyclization reactions. For example, the amino group and the carboxamide could potentially react with a suitable reagent to form a fused heterocyclic system. While specific examples for this exact molecule are not documented, the cyclization of related aminopyrazole derivatives to form fused pyrazole (B372694) systems like pyrazolopyridines and pyrazolopyrimidines is a known synthetic strategy.

Rearrangement reactions of pyridine derivatives are also documented. For instance, the Smiles rearrangement has been utilized in the synthesis of 5-amino-substituted benzothieno[2,3-b]pyridines. Such a rearrangement could potentially be induced in derivatives of this compound under specific conditions.

Due to the lack of direct experimental evidence, the specific conditions and products of cyclization and rearrangement reactions involving this compound remain a subject for further investigation.

Intramolecular Cyclization Pathways

The arrangement of the amino and carboxamide groups ortho to each other on the pyridine ring makes this compound a suitable precursor for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent pathway involves the formation of pyrido[2,3-d]pyrimidin-4(1H)-ones.

This type of reaction is well-documented for substituted 2-aminonicotinamides, which share the key structural motif with the target compound. researchgate.net The cyclization can be initiated by reacting the 2-aminonicotinamide derivative with various reagents such as triethyl orthoformate or acid chlorides. researchgate.net In a typical reaction, the amino group acts as a nucleophile, attacking an electrophilic carbon source which then allows for the subsequent ring closure with the carboxamide nitrogen.

For instance, the reaction of 2-aminonicotinamides with acid chlorides leads to the formation of an intermediate acylated amino-pyridine, which then undergoes intramolecular cyclization to yield the corresponding pyrido[2,3-d]pyrimidin-4(1H)-one. rsc.org Similarly, treatment with triethyl orthoformate can provide a one-carbon unit for the cyclization process. The general scheme for such a transformation starting from a generic 2-aminonicotinamide is presented below.

Table 1: Examples of Reagents for Intramolecular Cyclization of 2-Aminonicotinamides

| Reagent Class | Specific Example | Resulting Fused Ring System |

| Orthoesters | Triethyl orthoformate | Pyrido[2,3-d]pyrimidin-4(1H)-one |

| Acid Chlorides | Benzoyl chloride | 2-Phenylpyrido[2,3-d]pyrimidin-4(1H)-one |

| Aldehydes | Various aldehydes | 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones |

| Other | 2-Formylbenzoic acid | Dihydropyrido[2',3':4,5]pyrimido[2,1-a]isoindole-5,7-diones |

While direct studies on this compound are not extensively detailed in the reviewed literature, the established reactivity of analogous 2-aminonicotinamides provides a strong predictive basis for its behavior in intramolecular cyclization reactions. researchgate.net

Smiles Rearrangement and Related Processes

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. nih.gov In a classical Smiles rearrangement, an activated aromatic system migrates from a heteroatom to a nucleophilic center within the same molecule. The general mechanism involves the attack of the nucleophile on the aromatic ring, forming a spirocyclic intermediate (a Meisenheimer complex), followed by the cleavage of the bond between the aromatic ring and the leaving group.

For a molecule like this compound, a hypothetical Smiles rearrangement is conceivable, although not prominently reported in the surveyed literature for this specific substrate. A theoretical pathway could involve the amino group or the carboxamide nitrogen acting as the internal nucleophile, potentially leading to a rearranged scaffold. However, the pyridine ring in this compound is not strongly activated by electron-withdrawing groups in the positions ortho and para to the potential leaving group (the ethoxy group), which is generally a requirement for the classical Smiles rearrangement. nih.gov

Variants of the Smiles rearrangement, such as the Truce-Smiles rearrangement, can occur on non-activated aromatic rings but typically require very strong nucleophiles like organolithium reagents. Radical versions of the Smiles rearrangement have also been developed. nih.govmdpi.com

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target several sites within the molecule, including the pyridine ring, the amino group, and potentially the carboxamide group under certain conditions.

Oxidation:

The pyridine ring is generally resistant to oxidation. However, the amino group makes the ring more susceptible to oxidative processes compared to unsubstituted pyridine. Oxidation of aminopyridines can lead to a variety of products, including the formation of N-oxides, quinone-like structures, or coupling products. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a structurally related class of compounds, has been shown to result in unusual oxidative dimerization products. nih.gov While this specific outcome may not be directly applicable, it highlights the potential for complex oxidative transformations. The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a common reaction, often employing oxidizing agents like nitric acid or calcium hypochlorite. rsc.org However, starting from an already aromatic pyridine ring, oxidation would require more forcing conditions or specific reagents.

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This process typically requires a catalyst, such as platinum, palladium, or nickel, and a source of hydrogen. The conditions for the catalytic hydrogenation of pyridine derivatives can be controlled to achieve either partial or full reduction of the ring. The presence of the amino and ethoxy substituents on the pyridine ring would influence the rate and selectivity of the hydrogenation.

The carboxamide group can also be reduced, although this generally requires strong reducing agents like lithium aluminum hydride. Such a reduction would convert the carboxamide to an aminomethyl group. The chemoselectivity of the reduction (ring vs. carboxamide) would depend on the choice of reducing agent and reaction conditions. For example, pyridinecarboxamides have been reduced to the corresponding methylpyridines using samarium diiodide in the presence of water. researchgate.net

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |

| Oxidation | Peroxy acids | N-oxide derivatives | Common for pyridine rings. |

| Oxidation | Strong oxidizing agents | Complex degradation or coupling products | The amino group activates the ring. |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 5-Amino-2-ethoxypiperidine-3-carboxamide | Reduction of the pyridine ring. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | (5-Amino-2-ethoxypyridin-3-yl)methanamine | Reduction of the carboxamide group. |

It is important to note that the specific outcomes of oxidation and reduction reactions on this compound would need to be determined experimentally, as the combination of functional groups can lead to unique reactivity.

Advanced Derivatization Strategies and Analogue Synthesis

Functional Group Interconversions for Structural Diversity

Functional group interconversion (FGI) is a fundamental strategy for creating structural diversity from a common intermediate. The three key functional groups of 5-Amino-2-ethoxypyridine-3-carboxamide—the 5-amino, 2-ethoxy, and 3-carboxamide moieties—can be independently or sequentially modified to yield a wide range of derivatives.

The 5-amino group is a particularly versatile handle. Standard transformations such as acylation or alkylation can introduce a variety of substituents. nih.gov For more profound structural changes, the amino group can undergo diazotization to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce halides (Cl, Br), a cyano group, or a hydroxyl group, significantly altering the electronic properties of the pyridine (B92270) ring.

The 3-carboxamide group can be hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for a multitude of other functionalities, including esters and secondary or tertiary amides via coupling reactions. Alternatively, dehydration of the primary carboxamide using reagents like phosphorus oxychloride or trifluoroacetic anhydride (B1165640) yields the corresponding nitrile (5-amino-2-ethoxypyridine-3-carbonitrile). This nitrile is not only a key synthetic precursor for fused heterocyclic systems but also a valuable functional group in its own right. researchgate.net

The 2-ethoxy group is generally more stable, but it can be cleaved under specific, often harsh, conditions (e.g., using strong acids like HBr) to yield the corresponding 2-pyridone derivative. This transformation dramatically changes the scaffold's electronic and hydrogen-bonding characteristics.

| Functional Group | Reagents and Conditions | Product Functional Group |

| 5-Amino | Acyl chloride, base | 5-Acylamino |

| 5-Amino | Alkyl halide, base | 5-Alkylamino |

| 5-Amino | NaNO₂, HCl; then CuX | 5-Halo (X = Cl, Br) |

| 3-Carboxamide | H₃O⁺, heat | 3-Carboxylic acid |

| 3-Carboxamide | POCl₃ or P₂O₅, heat | 3-Carbonitrile |

| 2-Ethoxy | HBr, heat | 2-Pyridone |

Introduction of Novel Substituents on the Pyridine Ring

Direct functionalization of the pyridine ring allows for the introduction of novel substituents at the available C-4 and C-6 positions. The existing 5-amino and 2-ethoxy groups are electron-donating and thus activate the pyridine ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the C-4 and C-6 positions. However, direct electrophilic substitution on pyridines can be challenging due to the propensity of the ring nitrogen to coordinate with Lewis acids. galchimia.com

Strategies to achieve selective substitution often involve careful selection of reagents and reaction conditions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to favor substitution at the most activated positions. Nitration, another common aromatic substitution, would require careful management to prevent oxidation and control regioselectivity. The introduction of various aryl or alkyl groups can also be envisioned through transition-metal-catalyzed cross-coupling reactions, should a halide be first installed on the ring at the C-4 or C-6 position.

Formation of Fused Heterocyclic Systems Containing the Pyridine Carboxamide Moiety

A highly effective strategy for generating molecular complexity is the construction of fused heterocyclic systems. The this compound scaffold is an excellent precursor for such transformations, particularly for creating bicyclic systems like pyrazolo[3,4-b]pyridines, which are prevalent in kinase inhibitor design. nih.gov

Typically, these syntheses involve the reaction of a 5-aminopyridine derivative, often with a nitrile or ester at the 3-position, with a 1,3-dielectrophile. For example, cyclization of a 5-aminopyrazole with an unsaturated ketone can yield pyrazolo[3,4-b]pyridine derivatives. mdpi.com A common and efficient route involves the condensation of a 2-amino-3-cyanopyridine (B104079) precursor with hydrazines, which leads directly to the formation of the fused pyrazole (B372694) ring. Similarly, reaction with reagents like guanidine (B92328) or amidines can lead to the formation of fused pyrimidine (B1678525) rings, resulting in pyrido[2,3-d]pyrimidine (B1209978) structures. researchgate.net These fused systems rigidly constrain the molecular geometry and introduce new vectors for substitution, providing access to novel and structurally distinct chemical matter. rsc.orgrsc.org

| Fused System | Key Reagents | Description | Reference |

| Pyrazolo[3,4-b]pyridine | Hydrazine derivatives | Condensation with a 2-amino-3-cyanopyridine precursor forms the fused pyrazole ring. | nih.gov |

| Pyrido[2,3-d]pyrimidine | Formamide, Guanidine, or Amidines | Intramolecular cyclization of 2-amino-3-cyanopyridines or condensation with appropriate reagents. | researchgate.net |

| Thieno[2,3-b]pyridine | 2-Chloroacetamide derivatives | Cyclization reactions involving sulfur-containing precursors can yield fused thiophene (B33073) rings. | mdpi.com |

| Imidazo[1,2-a]pyridine | α-Haloketones | Rearrangement of intermediate isoxazolones can lead to fused imidazole (B134444) systems. | mdpi.comresearchgate.net |

Multicomponent Reaction (MCR) Approaches for Complex Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for rapidly building molecular complexity. nih.govnih.gov These reactions are highly convergent and atom-economical, making them ideal for the efficient generation of compound libraries.

The this compound scaffold or its precursors can be incorporated into MCR strategies. For instance, a Povarov-type reaction, a three-component reaction between an amine, an aldehyde, and an electron-rich alkene, could potentially utilize the 5-amino group to construct complex fused systems. nih.gov Similarly, Ugi or Passerini reactions could leverage the amino group or a carboxylic acid derivative (from carboxamide hydrolysis) to introduce peptidic side chains and other complex functionalities in a single step. Another approach involves using a precursor like 2-amino-3-cyanopyridine in a one-pot, four-component reaction with an aldehyde, a ketone, and an alkoxide to synthesize highly substituted pyridine derivatives. researchgate.netresearchgate.net

Chemo- and Regioselective Derivatization Methodologies

With multiple reactive sites, achieving chemo- and regioselectivity is crucial for the controlled derivatization of this compound. Chemoselectivity involves targeting a specific functional group for reaction while leaving others unaffected. For example, acylation or sulfonylation can be directed specifically to the 5-amino group under basic conditions without affecting the carboxamide. Conversely, conditions could be optimized for reactions at the carboxamide nitrogen.

Regioselectivity is key when performing substitutions on the pyridine ring. As mentioned, the inherent directing effects of the amino and ethoxy groups favor substitution at the C-4 and C-6 positions. However, achieving exclusive selectivity for one position over the other often requires advanced synthetic strategies. This can involve the use of blocking groups to temporarily deactivate one site, or the application of catalyst-controlled reactions where the catalyst dictates the position of the incoming substituent. nih.gov Dual catalytic systems, combining photoredox and transition metal catalysis, have emerged as a powerful method for achieving high regioselectivity in the functionalization of heterocyclic scaffolds. nih.gov

Scaffold Hybridization and Privileged Structure Integration

Scaffold hybridization involves combining the core structure of this compound with "privileged structures"—molecular frameworks known to bind to multiple biological targets. mdpi.com This strategy aims to create hybrid molecules that inherit desirable properties from both parent scaffolds. Privileged structures include motifs like benzodiazepines, indoles, and 2-aminothiazoles. nih.govnih.gov

Integration can be achieved by linking a privileged structure to the pyridine core, for example, by forming an amide bond between the 5-amino group and a carboxylic acid-containing privileged fragment. A more integrated approach involves synthesizing a fused ring system that incorporates both the pyridine carboxamide and the privileged scaffold. For instance, a chromenopyridine scaffold could be constructed through a multicomponent reaction involving a salicylaldehyde, potentially incorporating the aminopyridine core. nih.gov By leveraging the rich history of these established pharmacophores, medicinal chemists can design novel compounds with a higher probability of exhibiting desired biological activity.

Green Chemistry Approaches in the Synthesis of 5 Amino 2 Ethoxypyridine 3 Carboxamide

Solvent-Free and Reduced-Solvent Reaction Conditions

One of the cornerstones of green chemistry is the reduction or elimination of hazardous solvents. In the synthesis of pyridine (B92270) derivatives, solvent-free or reduced-solvent conditions have been shown to be effective. These approaches not only reduce the environmental burden associated with solvent production, use, and disposal but can also lead to higher reaction rates and easier product isolation.

For the synthesis of 5-Amino-2-ethoxypyridine-3-carboxamide, exploring solid-state reactions or reactions in benign media like water or supercritical fluids could be a viable green alternative. While specific studies on solvent-free synthesis of this particular molecule are limited, research on related polysubstituted pyridines has demonstrated the feasibility of such methods, often with the aid of catalysts. researchgate.net

Table 1: Comparison of Solvent Usage in Pyridine Synthesis

| Method | Solvent | Environmental Impact | Product Isolation |

| Traditional Synthesis | Organic Solvents (e.g., Toluene, DMF) | High | Often requires extraction and distillation |

| Reduced-Solvent | High-boiling, recyclable solvents | Moderate | Simplified work-up |

| Solvent-Free | None | Low | Direct isolation of product |

Development and Application of Sustainable Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. The development of sustainable catalytic systems for the synthesis of this compound is a key area of research.

Recyclable Catalysts

The use of catalysts that can be easily recovered and reused is crucial for sustainable chemical processes. Heterogeneous catalysts, such as metal oxides or metals supported on solid matrices, are particularly attractive. For the synthesis of substituted aminopyridines, various recyclable catalysts have been explored. researchgate.net For instance, mesoporous silica-supported iridium and ruthenium catalysts have shown high activity in the synthesis of aminopyrimidines and could be adapted for the synthesis of aminopyridine derivatives. researchgate.net The magnetic nature of some nanocatalysts allows for their simple separation from the reaction mixture using an external magnet, further enhancing their recyclability. researchgate.net

Organocatalysis and Biocatalysis

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, reducing concerns about heavy metal contamination of the final product. Chiral organocatalysts can also provide access to enantiomerically pure products, which is often a requirement for pharmaceutical applications. nih.gov While specific applications in the synthesis of this compound are not widely reported, the principles of organocatalysis, such as iminium and enamine activation, could be applied to the construction of the pyridine ring or the introduction of functional groups. rsc.orgsetu.ie

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal green catalysts. While the direct enzymatic synthesis of this compound has not been extensively documented, biocatalytic approaches for C-H amination and the synthesis of amino acid derivatives showcase the potential of this technology. researchgate.netnih.gov Future research could focus on discovering or engineering enzymes capable of catalyzing the key bond-forming steps in the synthesis of this target molecule.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The rapid heating and localized superheating effects of microwaves can lead to dramatic reductions in reaction times, increased product yields, and improved purity. youtube.com The synthesis of various aminopyridine and pyridine carboxamide derivatives has been successfully achieved using microwave irradiation, suggesting its applicability to the synthesis of this compound. mdpi.comnih.gov This technology is particularly well-suited for high-throughput synthesis and process optimization in drug discovery.